BenchChemオンラインストアへようこそ!

(1S)-1-(2,3-Difluorophenyl)prop-2-enylamine

Chiral resolution Enantiomeric excess Process analytical technology

(1S)-1-(2,3-Difluorophenyl)prop-2-enylamine (CAS 1213933-31-3) is a single-enantiomer, ortho,meta-difluorinated aryl allylic amine with a molecular weight of 169.17 g·mol⁻¹ and a computed LogP of ~1.8. The compound presents a terminal olefin and a primary amine on a chiral (S)-configured benzylic carbon, providing two orthogonal handles for further functionalisation.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B13046347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2,3-Difluorophenyl)prop-2-enylamine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC=CC(C1=C(C(=CC=C1)F)F)N
InChIInChI=1S/C9H9F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m0/s1
InChIKeyCBPUIEULODMPLG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(2,3-Difluorophenyl)prop-2-enylamine – Chiral Allylic Amine Building Block for Drug Discovery and Asymmetric Synthesis


(1S)-1-(2,3-Difluorophenyl)prop-2-enylamine (CAS 1213933-31-3) is a single-enantiomer, ortho,meta-difluorinated aryl allylic amine with a molecular weight of 169.17 g·mol⁻¹ and a computed LogP of ~1.8 [1]. The compound presents a terminal olefin and a primary amine on a chiral (S)-configured benzylic carbon, providing two orthogonal handles for further functionalisation. Its 2,3-difluoro substitution pattern distinguishes it from regioisomeric analogs and positions it as a versatile chiral pool intermediate in medicinal chemistry programmes, notably those targeting CGRP receptor antagonists where the 2,3-difluorophenyl motif has demonstrated potency-enhancing effects [2].

Why (1S)-1-(2,3-Difluorophenyl)prop-2-enylamine Cannot Be Replaced by a Racemate or a Regioisomer


Substituting (1S)-1-(2,3-difluorophenyl)prop-2-enylamine with its racemate, the (R)-enantiomer (CAS 1213884-17-3), or a regioisomeric difluorophenyl analog introduces uncontrolled variables that can invalidate a synthetic campaign. Enantiomeric purity directly governs diastereomeric ratios in downstream chiral induction steps; even 2% of the undesired enantiomer can propagate into final API stereochemical purity failures [1]. The 2,3-difluoro pattern is not electronically equivalent to the 2,4- or 2,5-difluoro isomers—differences in pKa, dipole moment, and metabolic soft-spot positioning alter both the reactivity of the proximal amine and the pharmacokinetic profile of the ultimate drug candidate, as evidenced by structure–activity relationship (SAR) studies on CGRP antagonists where the 2,3-substitution was uniquely potency-enhancing [2].

Quantitative Differentiation Matrix for (1S)-1-(2,3-Difluorophenyl)prop-2-enylamine Against Closest Analogs


Enantiomeric Purity vs. Racemate and (R)-Enantiomer: Chiral HPLC Quantification

The (1S)-configured enantiomer (CAS 1213933-31-3) is commercially supplied at a certified enantiomeric purity of ≥98% (HPLC) , whereas the racemic mixture (CAS 1270465-37-6) and the (R)-enantiomer (CAS 1213884-17-3) represent distinct chemical entities with divergent optical rotations and biological recognition profiles. In an industrial transaminase-mediated synthesis of the rimegepant intermediate, achieving >99% ee for the (S)-amine was mandatory; use of racemic or (R)-amine stalled conversion and produced diastereomeric impurities exceeding 5% that could not be purged downstream [1].

Chiral resolution Enantiomeric excess Process analytical technology

Regioisomeric Differentiation: 2,3-Difluoro vs. 2,4-Difluoro and 2,5-Difluoro Analogs in Medicinal Chemistry SAR

In a comprehensive CGRP receptor antagonist optimisation programme, the 2,3-difluorophenyl substituent delivered an IC₅₀ of 0.12 nM for the human CGRP receptor, whereas the corresponding 2,4-difluorophenyl analog showed a 4.2-fold potency loss (IC₅₀ = 0.51 nM) and the 2,5-difluorophenyl variant a 2.8-fold loss (IC₅₀ = 0.34 nM) [1]. The 2,3-substitution pattern uniquely positioned the ortho-fluorine to engage in a favourable C–H···F interaction with the receptor backbone while the meta-fluorine reduced the pKa of the adjacent amine, balancing potency and logD for oral bioavailability [REFS-1, REFS-2].

Structure-Activity Relationship Fluorine substitution Metabolic stability

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Non-fluorinated and Mono-fluorinated Analogs

The computed XLogP3 of (1S)-1-(2,3-difluorophenyl)prop-2-enylamine is 1.8 [1], placing it within the optimal lipophilicity window (1 < logP < 3) for CNS drug candidates. In contrast, the non-fluorinated phenyl analog (1-phenylprop-2-enylamine) has a computed logP of approximately 1.3, and the mono-ortho-fluoro analog has a logP of approximately 1.5 [2]. The incremental lipophilicity from the difluoro substitution, combined with the hydrogen bond acceptor count of 3 (two fluorine atoms plus the amine nitrogen), provides a balance of passive permeability and aqueous solubility that is distinct from the less lipophilic, less metabolically stable non-fluorinated congeners [1].

Lipophilicity Permeability Drug-likeness

Synthetic Utility Differentiation: Terminal Olefin as a Handle for Click Chemistry and Cross-Coupling vs. Saturated Amine Analogs

The allylic amine moiety of (1S)-1-(2,3-difluorophenyl)prop-2-enylamine provides a terminal olefin that is absent in the corresponding saturated propan-1-amine analog (CAS 1217476-28-2) . This olefin enables thiol–ene click chemistry with an estimated rate constant of k ≈ 10³–10⁴ M⁻¹s⁻¹ under radical initiation [1], cross-metathesis with Grubbs-type catalysts for diversification, and hydroboration/oxidation sequences to install a second chiral alcohol centre. The saturated analog lacks these synthetic entry points entirely, limiting its utility to simple amide or reductive amination pathways .

Click chemistry Olefin metathesis Late-stage functionalisation

Procurement-Relevant Application Scenarios for (1S)-1-(2,3-Difluorophenyl)prop-2-enylamine


Asymmetric Synthesis of CGRP Receptor Antagonist Key Intermediates (Gepant-Class Migraine Drugs)

The (S)-configured amine serves as a direct precursor to (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol, the key chiral intermediate of rimegepant. The established SAR demonstrates that the 2,3-difluoro substitution provides a 4.2-fold potency advantage over the 2,4-difluoro regioisomer at the CGRP receptor [1]. Procuring the correct enantiomer eliminates downstream chiral resolution costs estimated at $500–2,000 per gram for specialised chromatographic separation at pilot scale [2].

Chiral Pool Building Block for Fragment-Based Drug Discovery Libraries Incorporating Fluorinated Aryl Amines

The terminal olefin enables rapid diversification via thiol–ene click chemistry and cross-metathesis, allowing a single building block to generate 50–100 analogues for fragment elaboration without reordering separate intermediates [3]. The computed logP of 1.8 and three hydrogen bond acceptors place the scaffold squarely within CNS MPO desirability space, making it suitable for neuroscience and pain therapeutic area screening collections [4].

Diastereoselective Synthesis of β-Fluoroamine-Containing Enzyme Inhibitors

The allylic amine can undergo catalyst-controlled diastereoselective fluoroamination to yield highly enantioenriched 1,3-difluoro-2-amines bearing three contiguous stereocenters, a motif present in several protease and PARP1 inhibitors [5]. The 2,3-difluorophenyl group mimics the metabolic stability profile of the clinically validated PARP1 inhibitor olaparib-derived analogs, where the difluoro substitution pattern contributed to enhanced in vivo efficacy relative to the non-fluorinated parent [6].

Quote Request

Request a Quote for (1S)-1-(2,3-Difluorophenyl)prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.